molecular formula C8H12N2O2 B3021710 5-Butyl-1H-pyrazole-3-carboxylic acid CAS No. 890624-89-2

5-Butyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B3021710
CAS No.: 890624-89-2
M. Wt: 168.19 g/mol
InChI Key: ZJTXSGLJNBAMJS-UHFFFAOYSA-N
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Description

5-Butyl-1H-pyrazole-3-carboxylic acid: is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, a butyl group at position 5, and a carboxylic acid group at position 3. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-1H-pyrazole-3-carboxylic acid typically involves the condensation of 1,3-diketones with hydrazines. One common method is the reaction of a 1,3-diketone with butylhydrazine under acidic or basic conditions to form the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions .

Industrial Production Methods: Industrial production of pyrazole derivatives often employs catalytic processes to enhance yield and selectivity. Transition-metal catalysts, such as palladium or copper, are frequently used in these reactions. One-pot multicomponent processes and photoredox reactions are also utilized to streamline the synthesis and reduce the number of steps involved .

Chemical Reactions Analysis

Types of Reactions: 5-Butyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters or amides, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: 5-Butyl-1H-pyrazole-3-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with various biological targets makes it a valuable scaffold for drug development .

Industry: In the agricultural sector, pyrazole derivatives are used as herbicides, fungicides, and insecticides. They are also employed in the development of materials with specific electronic and optical properties .

Mechanism of Action

The mechanism of action of 5-Butyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity. This compound can inhibit or activate enzymes, alter receptor signaling pathways, and affect cellular processes .

Comparison with Similar Compounds

  • 3-Methyl-1-phenyl-1H-pyrazole-5-ol
  • 1-Boc-pyrazole-4-boronic acid pinacol ester
  • 3(5)-Aminopyrazoles

Comparison: Compared to other pyrazole derivatives, 5-Butyl-1H-pyrazole-3-carboxylic acid is unique due to its butyl group at position 5 and carboxylic acid group at position 3. These functional groups confer distinct chemical and biological properties, making it suitable for specific applications in drug development and materials science .

Properties

IUPAC Name

5-butyl-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-3-4-6-5-7(8(11)12)10-9-6/h5H,2-4H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTXSGLJNBAMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=NN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501288719
Record name 5-Butyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92933-48-7
Record name 5-Butyl-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92933-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Butyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Butyl-1H-pyrazol-3-carboxylic acid ethyl ester (24 g, 122 mmol) and 1M NaOH solution (305 ml, 306 mmol) were dissolved in 1,4-dioxan (300 ml), the reaction was heated to 55° C. under nitrogen and stirred for 2 hours. The reaction mixture was cooled, adjusted to pH 2 using concentrated hydrochloric acid and the solvent was removed under reduced pressure. The residual solid was dissolved in ethyl acetate (300 ml) and washed with water (300 ml). The aqueous phase was removed, extracted with ethyl acetate (300 ml) and the combined organic extracts were dried over MgSO4. The solvent was removed under reduced pressure and the residue was azeotroped with dichloromethane (2×50 ml) to give 5-butyl-1H-pyrazol-3-carboxylic acid (22.6 g) as a white solid. 1H NMR (400 MHz, DMSO-D6): δ=12.50-13.00 (2H, brs), 6.41 (1H, s), 2.47-2.57 (2H, t), 1.46-1.56 (2H, quin), 1.19-1.29 (2H, sext), 1.15-1.19 (3H, t) ppm. LRMS (electrospray): m/z [M−H]+ 167. Anal. Found C, 57.01; H, 7.23; N, 16.50. C8H12N2O2 requires C, 57.13; H, 7.19; N, 16.66%.
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
305 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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